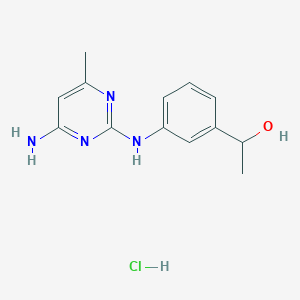

![molecular formula C13H13F3N2O4 B2961453 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate CAS No. 2155852-75-6](/img/structure/B2961453.png)

3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .

Synthesis Analysis

In a study, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1 H NMR, 13 C NMR, and mass spectroscopy .Molecular Structure Analysis

Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors .Chemical Reactions Analysis

The synthetic strategy leading to the target compounds from 2-(benzo[d]oxazol-2-yl)aniline was illustrated in a study . The compound was prepared by using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediate .Physical And Chemical Properties Analysis

The compounds were pharmacologically evaluated for its in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of biologically important heterocyclic compounds such as 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation processes. Such methodologies feature short reaction times and high yields, making them significant for the convenient construction of complex molecular skeletons (Zisheng Zheng et al., 2014).

Optical Properties and Fluorophores

The chemical framework of 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate has been explored in the development of new fluorophores with promising optical properties. For instance, its derivatives have been involved in the synthesis of novel BODIPY fluorophores, exhibiting intense red-shifted fluorescence emissions, which are valuable for applications in sensing and imaging (E. Schmidt et al., 2009).

Electrophilic Oxyalkylation

Electrophilic oxyalkylation of heterocycles, such as pyrrole and furan, has been performed using trifluoroacetyl derivatives, demonstrating the compound's role in facilitating the synthesis of trifluoromethyl-substituted alcohols. This highlights its utility in introducing functional groups under various reaction conditions, influenced by the electronic and steric nature of the heterocyclic substrates (Pavel V. Khodakovskiy et al., 2010).

Conducting Polymers

The potential of 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate derivatives for the synthesis of conducting polymers has been explored. Derivatized bis(pyrrol-2-yl) arylenes synthesized from similar compounds have shown low oxidation potentials, enabling the production of electrically conducting polymers stable in their conducting form, which could be beneficial for electronic applications (G. Sotzing et al., 1996).

Luminescence and Metal Complexes

Compounds derived from 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate have been used in the synthesis of new Zn complexes, exhibiting strong green–blue luminescence in solid state. These findings are relevant for the development of materials with specific optical properties for use in lighting and display technologies (A. Gusev et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Benzoxazoles and their related analogues have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

Propiedades

IUPAC Name |

3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.C2HF3O2/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGWZYNHKZTVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C3=CC=CC=C3OC2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)

![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)